trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide,monohydrochloride
Description
Chemical Identity and Background U-51754 is a synthetic opioid receptor agonist developed from a class of compounds originally patented by the Upjohn Company in the 1970s. Its systematic IUPAC name, trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide, monohydrochloride, reflects its structural features:
- A 3,4-dichlorophenylacetamide core.
- A trans-configured 2-(dimethylamino)cyclohexyl substituent.
- A methyl group on the amide nitrogen.
Pharmacological Profile
U-51754 acts primarily as a mu-opioid receptor (MOR) agonist, though it exhibits lower selectivity for MOR compared to its analog U-47700, with additional activity at kappa-opioid receptors (KOR) . User reports describe its effects as dissociative and dysphoric, contrasting with the euphoria associated with U-47700 .
Regulatory Status
Following the international scheduling of U-47700 in 2017, U-51754 emerged on illicit markets and has since been classified as a controlled substance in multiple jurisdictions, including West Virginia (2023) and Washington, D.C. .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)11-12-8-9-13(18)14(19)10-12;/h8-10,15-16H,4-7,11H2,1-3H3;1H/t15-,16-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTHETSSNXMUPA-MOGJOVFKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide involves several steps. The key synthetic route includes the reaction of 3,4-dichlorobenzoyl chloride with N-methyl-2-(dimethylamino)cyclohexylamine under controlled conditions to form the desired product .
Chemical Reactions Analysis
Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: The compound can be reduced to form demethylated products.
Substitution: Halogen substitution reactions can occur, leading to different analogs
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are hydroxylated and demethylated metabolites .
Scientific Research Applications
Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects by acting as an agonist at the μ-opioid receptor, with significantly lower affinity for the κ-opioid and δ-opioid receptors . It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia, euphoria, and sedation. The molecular targets involved include the μ-opioid receptor, which plays a crucial role in pain modulation and reward pathways .
Comparison with Similar Compounds
Key Structural and Pharmacological Differences
The table below summarizes critical distinctions between U-51754 and related compounds:
Structural Modifications and Impact on Activity
Core Functional Group :
- U-51754’s benzeneacetamide (CH2-C=O linkage) versus U-47700’s benzamide (direct C=O) reduces MOR selectivity, likely due to altered binding kinetics .
- AH-7921’s extended methylene spacer between the cyclohexyl and amide groups may explain its NMDA receptor antagonism, contributing to distinct side effects .
Clinical and Illicit Market Relevance
U-47700 :
- U-51754: Less desirable to users due to dysphoria but persists in illicit markets as a “legal high” alternative . Limited clinical data; toxicity profiles inferred from structural analogs.
Regulatory and Analytical Challenges
Isomeric Complexity :
Legislative Responses :
- U.S. states like West Virginia explicitly list U-51754, U-49900, and AH-7921 under opioid agonist prohibitions, reflecting evolving control strategies .
Biological Activity
trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide, monohydrochloride, commonly referred to as U-47700, is a synthetic opioid that has garnered attention due to its potent biological activity and implications for both therapeutic applications and public health concerns. This compound is classified as a non-fentanyl opioid and has been noted for its significantly high binding affinity to opioid receptors.
- Molecular Formula : C16H22Cl2N2O - HCl
- Molecular Weight : 365.73 g/mol
- SMILES Notation : Cl.CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)c2ccc(Cl)c(Cl)c2
- IUPAC Name : 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide; hydrochloride
U-47700 acts primarily as an agonist at the mu-opioid receptor (MOR), which is responsible for mediating analgesia and euphoria. Research indicates that U-47700 exhibits approximately 7.5 times the binding affinity of morphine at this receptor, making it significantly more potent in its effects . The compound's structure allows it to penetrate the blood-brain barrier effectively, enhancing its central nervous system effects.
Pharmacological Effects
The biological activity of U-47700 includes:
- Analgesic Effects : Demonstrated efficacy in pain relief comparable to other opioids.
- Sedative Effects : Induces sedation and can lead to respiratory depression, a common risk associated with opioid use.
- Potential for Abuse : Due to its potency and euphoric effects, U-47700 has been associated with recreational use and subsequent addiction potential.
Toxicological Profile
The toxicological profile of U-47700 is concerning. It has been linked to several adverse effects, including:
- Respiratory Depression : A significant risk factor that can lead to fatal overdose.
- Cardiovascular Effects : Potentially causing arrhythmias or other heart-related issues.
- Neurological Effects : Includes dizziness, confusion, and impaired motor function.
Clinical Observations
Several case studies have documented the effects of U-47700 in clinical settings:
- Case Study 1 : A report detailed an instance of overdose where the patient exhibited severe respiratory depression after ingesting U-47700. Naloxone administration was required for reversal .
- Case Study 2 : A study involving chronic users highlighted the development of tolerance and dependence on U-47700, necessitating increased dosages for pain management .
Research Findings
Research conducted on animal models has provided insights into the pharmacodynamics of U-47700:
Q & A
What analytical techniques are recommended for identifying and quantifying trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide (U-47700) in biological samples?
Basic Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting U-47700 and its metabolites in biological matrices. Derivatization followed by gas chromatography-mass spectrometry (GC-MS) can enhance volatility for improved separation . For forensic applications, include isotopic labeling or deuterated internal standards to control for matrix effects and ionization efficiency. Cross-validation with high-resolution mass spectrometry (HRMS) is critical to distinguish U-47700 from structural analogs (e.g., U-49900, U-51754) .
How can researchers confirm the stereochemical configuration of U-47700 during synthesis or characterization?
Basic Research Question
The trans-configuration of the cyclohexylamine moiety is essential for opioid receptor binding. Use X-ray crystallography to resolve absolute stereochemistry, complemented by nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants (e.g., ) in the cyclohexyl ring. Computational methods like density functional theory (DFT) can predict stable conformers and compare with experimental data . Enantiomeric purity should be verified via chiral chromatography to avoid confounding pharmacological results .
What experimental models are suitable for studying the neurotoxic and respiratory depressive effects of U-47700?
Advanced Research Question
Zebrafish (Danio rerio) models are effective for high-throughput neurotoxicity screening due to conserved opioid receptor pathways. Behavioral endpoints (e.g., locomotor activity, anxiety-like responses) can be quantified using video tracking software . For respiratory depression, rodent models with whole-body plethysmography provide dose-response data. Combine these with in vitro electrophysiology (e.g., brainstem slice recordings) to assess μ-opioid receptor (MOR)-mediated suppression of respiratory neurons .
How do structural modifications to the cyclohexylamine or benzeneacetamide moieties affect U-47700’s receptor selectivity and potency?
Advanced Research Question
Structure-activity relationship (SAR) studies show that replacing the dimethylamino group with diethylamino (e.g., U-49900) reduces MOR affinity, while substituting the chlorine atoms with fluorinated groups alters metabolic stability. Use competitive radioligand binding assays (e.g., H-DAMGO for MOR) to quantify affinity shifts. Molecular docking simulations with MOR crystal structures (e.g., PDB ID: 4DKL) can predict binding poses of analogs like U-51754, which exhibits κ-opioid receptor (KOR) activity .
What challenges arise in detecting novel U-47700 analogs in forensic samples, and how can they be addressed?
Advanced Research Question
Structural analogs (e.g., U-51754, isopropyl-U-47700) often evade traditional immunoassays due to lack of cross-reactivity. Implement untargeted HRMS workflows with retrospective data mining to identify fragment ions characteristic of the cyclohexylamine backbone (e.g., m/z 84.08 for dimethylamino-cyclohexyl). Collaborate with synthetic chemists to acquire reference standards for emerging analogs and update spectral libraries .
How can researchers resolve discrepancies in reported in vitro potency of U-47700 across studies?
Advanced Research Question
Discrepancies may arise from variations in enantiomeric purity, assay conditions (e.g., GTPγS binding vs. cAMP inhibition), or cell lines (CHO vs. HEK293). Standardize protocols using the same recombinant MOR-expressing cell line and include positive controls (e.g., fentanyl). Purity must be confirmed via orthogonal methods (HPLC, NMR) to exclude contaminants like cis-isomers, which have lower activity .
What methodologies are employed to study the metabolic pathways and hepatotoxicity of U-47700?
Advanced Research Question
Use human liver microsomes (HLMs) or hepatocyte cultures to identify phase I metabolites (e.g., N-demethylation, hydroxylation). LC-HRMS coupled with stable isotope trapping can detect reactive metabolites. For hepatotoxicity, measure mitochondrial membrane potential and ROS production in HepG2 cells. Compare with in vivo rodent models to assess hepatic enzyme elevation (ALT/AST) .
How can computational toxicology predict the abuse liability of U-47700 analogs?
Advanced Research Question
Machine learning models trained on opioid receptor binding data and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties can prioritize analogs for testing. Molecular dynamics simulations predict brain-blood barrier permeability, while in silico docking estimates receptor activation. Validate predictions with in vivo conditioned place preference (CPP) assays in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
